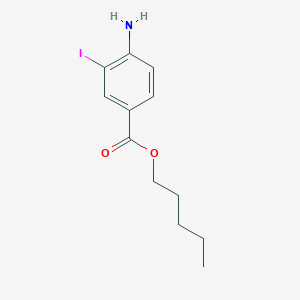

Pentyl 4-amino-3-iodobenzoate

Description

Overview of Benzoate (B1203000) Esters in Contemporary Organic Synthesis

Benzoate esters are a significant class of organic compounds characterized by a carboxyl group to which a phenyl group and an alkyl or aryl group are attached. They are widely used as intermediates and building blocks in the synthesis of more complex molecules. chemicalbook.comontosight.ai The esterification of benzoic acid and its derivatives is a fundamental transformation in organic chemistry, often achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.comyoutube.com Benzoate esters can also be synthesized by reacting an alcohol with benzoyl chloride. organic-chemistry.org Their applications are diverse, ranging from fragrances and flavorings to the production of pharmaceuticals and polymers. chemicalbook.com

Significance of Aminobenzoic Acid Derivatives as Versatile Synthetic Precursors

Aminobenzoic acids and their derivatives are crucial precursors in the synthesis of a wide range of biologically active compounds and materials. mdpi.comresearchgate.net Para-aminobenzoic acid (PABA), for instance, is a key building block in the synthesis of folate, an essential vitamin. mdpi.comnih.gov The amino and carboxylic acid functionalities on the aromatic ring allow for a variety of chemical modifications, including acylation, esterification, and diazotization, making them highly versatile synthons. researchgate.net These derivatives are used in the development of dyes, pharmaceuticals, and as cross-linking agents in polymer chemistry. mdpi.comgoogle.com The introduction of different substituents onto the aminobenzoic acid scaffold can lead to compounds with tailored electronic and biological properties. nih.govnih.gov

Role of Halogenated Aromatic Systems, with a Specific Focus on Organoiodine Compounds, in Chemical Transformations

Halogenated aromatic compounds are pivotal in organic synthesis, serving as key intermediates in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. Among the halogens, iodine offers unique advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making organoiodine compounds highly reactive and thus excellent leaving groups in nucleophilic substitution and coupling reactions. wikipedia.org This reactivity allows for the introduction of a wide variety of functional groups onto the aromatic ring under relatively mild conditions. nih.gov Hypervalent iodine reagents, derived from iodoarenes, have also emerged as powerful and environmentally benign oxidizing agents for a range of chemical transformations. nih.gov The presence of an iodine atom on an aromatic ring, as seen in Pentyl 4-amino-3-iodobenzoate, significantly enhances its synthetic utility.

Positional Isomerism and Substituent Effects on the Reactivity and Properties of Aromatic Systems

The arrangement of substituents on an aromatic ring, known as positional isomerism (ortho, meta, para), profoundly influences the molecule's reactivity and physical properties. lumenlearning.comsaskoer.ca Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). wikipedia.org EDGs increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and are typically ortho, para-directing. saskoer.ca EWGs, conversely, decrease the ring's electron density, deactivating it towards electrophilic substitution, and are generally meta-directing. lumenlearning.comwikipedia.org

In the case of this compound, the amino group (-NH2) is a strong electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. The ester group (-COOR) is an electron-withdrawing group, deactivating the ring and directing to the meta position. The iodine atom is a deactivating group due to its inductive effect but is ortho, para-directing because of its lone pairs. saskoer.ca The interplay of these substituent effects governs the regioselectivity of further chemical transformations on the aromatic ring.

Chemical Data of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1131614-38-4 | C12H16INO2 | 333.17 |

| Methyl 4-amino-3-iodobenzoate | 19718-49-1 | C8H8INO2 | 277.06 |

| 4-Amino-3-iodobenzoic acid | 2122-63-6 | C7H6INO2 | 263.03 |

| Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | 94-09-7 | C9H11NO2 | 165.19 |

| Methyl 4-aminobenzoate | 619-45-4 | C8H9NO2 | 151.16 |

| 4-Amino-3,5-diiodobenzoic acid methyl ester | 131755-87-8 | C8H7I2NO2 | 402.96 |

| Compound Name | Melting Point (°C) |

| Methyl 4-amino-3-iodobenzoate | 86-91 |

| Ethyl 4-amino-3-methylbenzoate | 75-78 |

| Ethyl 4-amino-3-(methylthiomethyl)benzoate | 83-85 |

Structure

3D Structure

Properties

CAS No. |

1131614-38-4 |

|---|---|

Molecular Formula |

C12H16INO2 |

Molecular Weight |

333.16 g/mol |

IUPAC Name |

pentyl 4-amino-3-iodobenzoate |

InChI |

InChI=1S/C12H16INO2/c1-2-3-4-7-16-12(15)9-5-6-11(14)10(13)8-9/h5-6,8H,2-4,7,14H2,1H3 |

InChI Key |

NDFXZCWMHBUJCD-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)C1=CC(=C(C=C1)N)I |

Canonical SMILES |

CCCCCOC(=O)C1=CC(=C(C=C1)N)I |

Origin of Product |

United States |

Synthetic Methodologies for Pentyl 4 Amino 3 Iodobenzoate and Analogous Structures

Strategies for the Construction of the 4-amino-3-iodobenzoate Aromatic Core

The formation of the central 4-amino-3-iodobenzoate structure is a critical step in the synthesis of the target molecule and its analogs. This can be achieved through two main strategies: direct halogenation of an existing aminobenzoate precursor or the systematic introduction and modification of functional groups on a pre-existing aromatic ring.

Direct Halogenation Approaches

Direct halogenation methods offer an efficient route to the 4-amino-3-iodobenzoate core by introducing an iodine atom onto a pre-synthesized aminobenzoate derivative. The directing effects of the amino and ester groups play a crucial role in achieving the desired regioselectivity.

A common and effective method for the direct iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS). The amino group in aminobenzoate precursors is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ester group, iodination is directed to the position ortho to the amino group.

The reaction typically involves treating the aminobenzoate ester, such as Pentyl 4-aminobenzoate (B8803810), with NIS in a suitable solvent. The regioselectivity of this reaction is generally high, yielding the desired 3-iodo isomer.

Table 1: Regioselective Iodination of Aminobenzoate Precursors with NIS

| Starting Material | Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Pentyl 4-aminobenzoate | N-Iodosuccinimide (NIS) | Acetonitrile (B52724) | Pentyl 4-amino-3-iodobenzoate | Not specified |

| Methyl 4-aminobenzoate | N-Iodosuccinimide (NIS) | Acetonitrile | Methyl 4-amino-3-iodobenzoate | High |

Another approach to direct iodination involves the use of molecular iodine in the presence of an oxidizing agent. This method generates a more electrophilic iodine species in situ, which can then react with the activated aromatic ring of an aminobenzoic acid or its ester.

Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and iodic acid. The reaction conditions, such as temperature and the choice of oxidant, can be optimized to favor the formation of the desired mono-iodinated product. However, controlling the regioselectivity and preventing over-iodination can be more challenging compared to the NIS method.

Table 2: Oxidant-Assisted Iodination of Aromatic Compounds

| Substrate | Iodinating Agent | Oxidant | Product |

|---|---|---|---|

| Benzoic acid | Iodic Acid | Sulfuric Acid | Iodobenzoic acids |

Note: This table provides general examples of oxidant-assisted iodination of related aromatic compounds.

Functional Group Interconversions on Pre-existing Aromatic Systems

An alternative synthetic strategy involves starting with a more readily available substituted benzene (B151609) derivative and then introducing the required amino and iodo functionalities through a series of chemical transformations. This approach offers flexibility and can be advantageous if the direct halogenation of the aminobenzoate precursor is inefficient or leads to undesired side products.

The amino group can be introduced onto the aromatic ring through the reduction of a nitro group. This is a common and high-yielding transformation in organic synthesis. For instance, a 3-iodo-4-nitrobenzoic acid derivative can be synthesized first, and the nitro group is then reduced to an amino group in a subsequent step.

Commonly used reducing agents for the conversion of an aromatic nitro group to an amine include:

Tin(II) chloride in hydrochloric acid

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2)

Iron powder in acidic medium

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

The iodine substituent can be introduced onto the aromatic ring via a Sandmeyer reaction. This powerful transformation involves the diazotization of a primary aromatic amine, followed by treatment with a solution of potassium iodide.

For the synthesis of the 4-amino-3-iodobenzoate core, one could start with a 3,4-diaminobenzoic acid derivative. One of the amino groups can be selectively protected, followed by diazotization of the unprotected amino group and subsequent reaction with potassium iodide to introduce the iodine atom. Removal of the protecting group would then yield the desired product. The Sandmeyer reaction is a versatile method for introducing a wide range of substituents onto an aromatic ring.

Alternatively, electrophilic iodination of a precursor lacking the amino group, followed by the introduction of a nitro group and its subsequent reduction, as described above, is a viable pathway.

Precursor Synthesis via Reduction of Nitro-derivatives

A primary and widely utilized method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro-derivative. beilstein-journals.orgwikipedia.org This transformation is fundamental in the synthesis of anilines and their derivatives. beilstein-journals.org For the synthesis of the 4-amino-3-iodobenzoic acid precursor, the logical starting material would be 3-iodo-4-nitrobenzoic acid. The reduction of the nitro group to an amine can be accomplished using a variety of reagents and conditions, with the choice often depending on the presence of other functional groups and desired selectivity. wikipedia.orgmasterorganicchemistry.com

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. wikipedia.orgmasterorganicchemistry.com This approach is often clean and produces high yields, though it may not be suitable for molecules containing other reducible functional groups like alkenes or alkynes.

Metal-Acid Systems: A classic and robust method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron in acetic acid or hydrochloric acid (Fe/HCl), tin in hydrochloric acid (Sn/HCl), and tin(II) chloride (SnCl₂). wikipedia.orgmasterorganicchemistry.com These reactions are generally reliable and tolerant of various functional groups.

Other Reagents: Other reducing agents such as sodium hydrosulfite or hydroiodic acid (HI) can also be employed for the reduction of aromatic nitro groups. wikipedia.orgmdpi.com A metal-free option involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, which has been successfully applied in continuous-flow systems for reducing both aromatic and aliphatic nitro compounds. beilstein-journals.orggoogle.com

The following table summarizes common conditions for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Conditions | Advantages |

| H₂, Pd/C or PtO₂ | Pressurized H₂ gas, solvent (e.g., ethanol, ethyl acetate) | High yield, clean reaction, catalyst can be recycled |

| Fe, HCl/Acetic Acid | Refluxing in acidic solution | Inexpensive, widely applicable |

| SnCl₂ | Acidic or alcoholic solvent | Mild conditions, good for sensitive substrates |

| HSiCl₃, Tertiary Amine | Organic solvent (e.g., CH₂Cl₂) | Metal-free, suitable for flow chemistry beilstein-journals.org |

Multi-component Reactions and Cascade Sequences for Aromatic Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy in modern organic synthesis. researchgate.nettcichemicals.comnih.gov These reactions offer advantages in terms of atom economy, reduced synthesis steps, and the rapid generation of molecular complexity. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs are applied to construct similarly substituted aromatic and heterocyclic systems. beilstein-journals.orgrsc.org For instance, transition-metal-catalyzed MCRs can assemble complex benzo-fused structures. A copper-catalyzed three-component reaction of a formyl benzoate (B1203000), an amine, and an alkyne can produce propargylisoindolinones. beilstein-journals.org Another approach involves the reaction of ortho-functionalized benzoic acids in cascade sequences to build complex scaffolds. beilstein-journals.org

Formation of the Pentyl Ester Moiety

The final or penultimate step in the synthesis of the target compound is the formation of the pentyl ester. This can be achieved through several established esterification methods.

Fischer Esterification Protocols

Fischer-Speier esterification is the most traditional and direct method for this transformation. organic-chemistry.org It involves the reaction of the carboxylic acid (4-amino-3-iodobenzoic acid) with an excess of the alcohol (pentanol or one of its isomers) under acidic catalysis. organic-chemistry.orgmdpi.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (commonly H₂SO₄ or p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orguomustansiriyah.edu.iq The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org

Reaction Scheme: 4-amino-3-iodobenzoic acid + Pentanol (B124592) ⇌ (H⁺ catalyst) ⇌ this compound + H₂O

To drive the equilibrium towards the product, either an excess of the alcohol is used, or the water generated during the reaction is removed, often by azeotropic distillation. organic-chemistry.org This method is widely used and has been applied to the synthesis of analogous esters like 4-amino-3-nitrobenzoic acid methyl ester. researchgate.netbond.edu.au

| Parameter | Typical Condition |

| Carboxylic Acid | 4-amino-3-iodobenzoic acid |

| Alcohol | Pentanol (n-pentyl, isopentyl, etc.) |

| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH) |

| Temperature | Reflux |

| Work-up | Neutralization of acid, extraction of the ester |

Transesterification Processes

Transesterification is an alternative route where an existing ester is converted into a different ester by reaction with an alcohol. rsc.org In this context, a more readily available ester, such as Methyl 4-amino-3-iodobenzoate, could be reacted with pentanol in the presence of a catalyst.

This equilibrium-driven process is typically facilitated by removing the more volatile alcohol (methanol in this case) from the reaction mixture. google.com Both acid and base catalysts can be used, although for substrates with amine groups, acid catalysis is often preferred to avoid side reactions. Lewis acids like zinc acetate (B1210297) or organotitanates are also effective catalysts for transesterification. google.comacs.org

The reaction can be summarized as: Methyl 4-amino-3-iodobenzoate + Pentanol ⇌ (Catalyst) ⇌ this compound + Methanol (B129727)

This method is particularly useful if the methyl or ethyl ester of the carboxylic acid is more accessible or easier to purify than the free acid.

Direct Esterification of 4-amino-3-iodobenzoic Acid with Pentanol Derivatives

This category encompasses methods that directly couple the carboxylic acid and alcohol, often using coupling agents to avoid the harsh acidic conditions and equilibrium limitations of Fischer esterification. While Fischer esterification is a form of direct esterification, this section also considers protocols that use different activation strategies. For example, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, allowing for ester formation under milder conditions. However, the most common direct method remains the acid-catalyzed Fischer protocol. organic-chemistry.org

Catalytic Approaches in Ester Formation (e.g., Iodine as a Lewis Acid Catalyst)

Beyond traditional Brønsted acids, various Lewis acids have been shown to be effective catalysts for esterification. rug.nl Molecular iodine (I₂) has emerged as a mild, practical, and efficient Lewis acid catalyst for both esterification and transesterification. researchgate.net

Iodine's catalytic activity is attributed to its ability to activate the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. researchgate.netmdpi.com This method presents an advantage in its mildness and can be particularly useful for substrates that are sensitive to strong Brønsted acids. researchgate.net The reaction proceeds under relatively gentle conditions and iodine's low cost and low toxicity make it an attractive alternative to other metal-based Lewis acid catalysts. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification strategies at various stages to isolate the desired intermediates and the final product from unreacted starting materials, byproducts, and other impurities. The purity of the final compound is paramount for its intended applications, necessitating the use of robust purification techniques. The primary methods employed for the purification of this compound and its precursors, such as 4-amino-3-iodobenzoic acid, include recrystallization and chromatographic separation.

Recrystallization Methods

Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For a compound like this compound and its precursors, selecting an appropriate solvent is a critical first step. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.

The process typically involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

For analogous structures like para-aminobenzoic acid, solvent choice has been shown to be crucial in determining the resulting crystal form (polymorph). rsc.org Solvents that have strong interactions with specific functional groups, such as the carboxylic acid group in the precursor 4-amino-3-iodobenzoic acid, can influence nucleation and crystal growth. rsc.org In the synthesis of related iodo-aromatic acids, slow evaporation of a solvent mixture, such as ethyl acetate/toluene (B28343) or ethanol/ethyl acetate, has been used to obtain well-defined crystals. nih.gov

| Step | Description | Key Considerations |

| Solvent Selection | The impure compound is tested with various solvents to find one in which it is sparingly soluble at room temperature but very soluble at the solvent's boiling point. | The solvent should not react with the compound. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. |

| Dissolution | The impure solid is dissolved in the minimum amount of the chosen hot solvent to form a saturated solution. | Using excess solvent will reduce the yield of the recovered purified compound. |

| Hot Filtration (optional) | If insoluble impurities are present, the hot solution is filtered to remove them. | This step must be performed quickly to prevent premature crystallization. |

| Cooling and Crystallization | The hot, saturated solution is allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution. | Slow cooling generally leads to larger, purer crystals. |

| Isolation of Crystals | The purified crystals are separated from the cold solvent (mother liquor) by filtration, typically using a Büchner funnel under vacuum. | The crystals are then washed with a small amount of cold, fresh solvent to remove any remaining mother liquor. |

| Drying | The purified crystals are dried to remove any residual solvent. | Drying can be done in a desiccator or a vacuum oven at a temperature below the compound's melting point. |

Chromatographic Separation Techniques (e.g., Flash Column Chromatography)

Chromatographic techniques are powerful for separating and purifying compounds from complex mixtures. Flash column chromatography is a particularly efficient method used extensively in organic synthesis for the purification of intermediates and final products. solubilityofthings.com This technique utilizes a stationary phase, typically silica (B1680970) gel or alumina, packed into a column, and a mobile phase (eluent), which is a solvent or a mixture of solvents. solubilityofthings.com

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. solubilityofthings.com Compounds with a stronger interaction with the stationary phase will move down the column more slowly, while compounds with a weaker interaction will move more quickly with the mobile phase, thus achieving separation. The process is accelerated by applying positive pressure to the column, which speeds up the flow of the eluent. solubilityofthings.com

For the purification of this compound, a non-polar stationary phase like silica gel would likely be employed. The choice of the mobile phase is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common strategy is to select a solvent system where the desired compound has an Rf value of approximately 0.3. rochester.edu For nitrogen-containing compounds, it can be beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent streaking on the silica gel. rochester.edulibretexts.org

In a typical procedure, the crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column under pressure, and fractions are collected sequentially. rochester.eduyoutube.com The composition of the collected fractions is monitored by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed to yield the purified this compound.

| Parameter | Description | Typical Choices for this compound |

| Stationary Phase | A solid adsorbent with a high surface area packed into the column. | Silica gel (SiO₂) is the most common choice for compounds of moderate polarity. solubilityofthings.comrochester.edu |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation. |

| Sample Loading | The crude mixture is applied to the top of the column. | The sample can be loaded as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading). libretexts.orgrochester.edu |

| Elution | The mobile phase is passed through the column, carrying the components of the mixture at different rates. | Can be isocratic (constant solvent composition) or gradient (solvent composition is varied over time) for more complex separations. rochester.edu |

| Fraction Collection | The eluent exiting the column is collected in a series of tubes. | The size of the fractions depends on the scale of the separation. rochester.edu |

| Analysis | The collected fractions are analyzed to determine which contain the pure product. | Thin-layer chromatography (TLC) is commonly used for monitoring the separation. youtube.com |

Reactivity and Derivatization Chemistry of Pentyl 4 Amino 3 Iodobenzoate

Reactions Involving the Aromatic Amino Group

The amino group in pentyl 4-amino-3-iodobenzoate is a primary aromatic amine. Its nucleophilicity and ability to be converted into a diazonium salt are the cornerstones of its reactivity, enabling a wide array of chemical transformations.

Acylation and Sulfonylation Reactions

The nitrogen atom of the amino group readily participates in nucleophilic attacks on acyl and sulfonyl halides, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are often employed to protect the amino group or to introduce new functionalities.

For instance, the amino group of methyl 4-amino-3-iodobenzoate can be protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of pyridine (B92270) to yield the corresponding Fmoc-protected derivative. imperial.ac.uk This type of acylation is a common strategy in peptide synthesis and solid-phase organic synthesis. imperial.ac.uk

Similarly, sulfonylation can be achieved. The reaction of ethyl 4-amino-3-iodobenzoate with p-toluenesulfonyl chloride in pyridine results in the formation of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate. acs.org This reaction highlights the straightforward formation of sulfonamides from this class of compounds. acs.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Methyl 4-amino-3-iodobenzoate | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Pyridine | Methyl 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-iodobenzoate | imperial.ac.uk |

| Ethyl 4-amino-3-iodobenzoate | p-Toluenesulfonyl chloride, Pyridine | Ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate | acs.org |

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type Reactions)

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). masterorganicchemistry.com These diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups through reactions like the Sandmeyer reaction, which typically uses copper(I) salts as catalysts. masterorganicchemistry.comwikipedia.org

The diazonium salt derived from this compound can undergo various transformations:

Halogenation: Introduction of chloro and bromo substituents using CuCl and CuBr. masterorganicchemistry.com

Cyanation: Formation of a nitrile group (which can be further hydrolyzed to a carboxylic acid) using CuCN. wikipedia.orgscirp.org

Hydroxylation: Conversion to a phenol (B47542) by heating in the presence of water and acid, or by using copper(I) oxide. wikipedia.orgscirp.org

While these reactions are well-established for anilines, the presence of the iodine atom and the ester group on the ring may influence reaction conditions and yields. scirp.org For example, the diazotization of 4-aminobenzoic acid itself can be sensitive to reaction conditions, with hydroxylation sometimes competing with other Sandmeyer reactions. scirp.org

Condensation Reactions with Carbonyl Compounds

The primary amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically reversible and may require the removal of water to drive the reaction to completion. The resulting imine can then be a substrate for further reactions, such as reduction to a secondary amine.

A related, more complex condensation has been reported for methyl 4-amino-3-iodobenzoate with o-aminothiophenol in the presence of polyphosphoric acid (PPA) at high temperatures, leading to the formation of a benzothiazole (B30560) derivative. mdpi.com Interestingly, under these acidic conditions, the iodo group was substituted, highlighting how reaction conditions can dictate the reactivity of the different functional groups. mdpi.com

Formation of Amide Linkages

The amino group of this compound can act as a nucleophile to react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form amide bonds. researchgate.net This fundamental reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules. For example, 4-amino-3-iodobenzoic acid has been used in solid-phase synthesis, where it is attached to a resin via an amide bond. imperial.ac.ukchemicalbook.com The formation of such amide linkages can be facilitated by coupling agents that activate the carboxylic acid.

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides makes them excellent substrates for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)

Palladium catalysis has revolutionized the formation of bonds to aromatic rings. The aryl iodide in this compound is an ideal handle for such reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. researchgate.netmdpi.com This method is known for its mild conditions and high functional group tolerance. mdpi.com While direct examples with this compound are not prevalent, related substrates like methyl 4-iodobenzoate (B1621894) readily undergo Suzuki coupling. aablocks.com The reaction is fundamental in synthesizing biaryl structures, which are common in pharmaceuticals and materials science. mdpi.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new, substituted alkene. researchgate.net Intramolecular Heck reactions of related iodoaniline derivatives are used to construct cyclic systems. thieme-connect.com The reaction typically involves a palladium catalyst, a base, and is tolerant of various functional groups. rsc.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org Methyl 4-amino-3-iodobenzoate has been successfully used in Sonogashira couplings, for instance, in the synthesis of indole (B1671886) derivatives and macrocycles. imperial.ac.uknih.gov The reaction conditions are generally mild, often proceeding at room temperature for reactive iodides. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between the aryl iodide and an amine. smolecule.com This powerful method allows for the synthesis of more complex aniline (B41778) derivatives. For example, a copper-promoted N-arylation (a related reaction) of methyl 4-amino-3-iodobenzoate with boronic acids, followed by a palladium-catalyzed intramolecular cyclization, has been used to synthesize carbazole (B46965) derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate Example | Coupling Partner Example | Catalyst System Example | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Methyl 4-iodobenzoate | Arylboronic acid | Pd catalyst, Base | Biaryl compound | aablocks.com |

| Heck | Methyl 4-iodobenzoate | Cyclohexene | Pd(OAc)₂, AgTFA | Arylated alkene | rsc.org |

| Sonogashira | Methyl 4-amino-3-iodobenzoate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | imperial.ac.uknih.gov |

| Buchwald-Hartwig | Methyl 4-amino-3-iodobenzoate | Boronic acid (for N-arylation) | Cu(OAc)₂ (for N-arylation), then Pd(OAc)₂ | N-Aryl aniline derivative | researchgate.net |

Nucleophilic Aromatic Substitution Reactions

This compound possesses an aryl iodide functionality, a key feature for its participation in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the iodine atom, being a good leaving group, can be displaced by a variety of nucleophiles. fiveable.me The reactivity of the aryl iodide in SNAr is significantly influenced by the electronic nature of the substituents on the aromatic ring. fiveable.me In the case of this compound, the presence of the amino group (an electron-donating group) and the ester group (an electron-withdrawing group) presents a nuanced reactivity profile.

Generally, electron-withdrawing groups enhance the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. chemistrysteps.comlibretexts.org Conversely, electron-donating groups tend to decrease the reaction rate. The position of these groups relative to the leaving group is also critical. For significant activation, electron-withdrawing groups are most effective when positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In this compound, the ester group is para to the amino group and meta to the iodine atom, while the amino group is ortho to the iodine.

The amino group at the 4-position, being strongly activating, can increase the electron density of the ring, potentially making it less susceptible to nucleophilic attack. However, the iodine atom at the 3-position is ortho to the activating amino group and meta to the deactivating carboxylate group. This substitution pattern is not ideal for activating the aryl halide towards a classical SNAr reaction, which typically benefits from strong electron-withdrawing groups at the ortho and para positions to the leaving group. libretexts.org

Despite this, nucleophilic aromatic substitution on aryl iodides can proceed under certain conditions, such as with very strong nucleophiles or through alternative mechanisms like the SRN1 (radical-nucleophilic aromatic substitution) mechanism. researchgate.net The SRN1 pathway involves the formation of a radical anion intermediate and is less dependent on the electronic nature of the ring substituents in the same way as the SNAr mechanism.

Common nucleophiles used in such reactions include alkoxides, thiolates, and amines. fiveable.me The reaction of this compound with a nucleophile (Nu-) would lead to the displacement of the iodide ion, as depicted in the general scheme below:

Scheme 1: General Nucleophilic Aromatic Substitution of this compound

| Reactant | Nucleophile (Nu⁻) | Product |

| This compound | RO⁻ (Alkoxide) | Pentyl 4-amino-3-alkoxybenzoate |

| This compound | RS⁻ (Thiolate) | Pentyl 4-amino-3-(alkylthio)benzoate |

| This compound | R₂NH (Amine) | Pentyl 4-amino-3-(dialkylamino)benzoate |

| This compound | N₃⁻ (Azide) | Pentyl 4-amino-3-azidobenzoate mdpi.com |

It is important to note that the reaction conditions, such as solvent, temperature, and the nature of the nucleophile, would need to be carefully optimized to achieve successful substitution. strath.ac.uk

Formation of Organoiodine(III) and Organoiodine(V) Reagents and Their Synthetic Utility

Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine compounds, specifically organoiodine(III) (iodinanes) and organoiodine(V) (iodanes) species. acs.orgorganic-chemistry.org These reagents are valuable in organic synthesis as they are non-toxic, readily available, and exhibit reactivities similar to some heavy metal reagents. acs.org

The synthesis of organoiodine(III) compounds from aryl iodides is typically achieved through oxidation in the presence of a suitable ligand source. organic-chemistry.org For example, this compound can be oxidized using reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) in the presence of acetic acid to yield a (diacetoxyiodo)arene derivative. organic-chemistry.org Alternatively, reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) can be synthesized from the corresponding aryl iodide. organic-chemistry.org

Scheme 2: Synthesis of a Pentyl 4-amino-3-[(diacetoxy)iodo]benzoate

![Synthesis of a Pentyl 4-amino-3-[(diacetoxy)iodo]benzoate](https://i.imgur.com/example.png)

These organoiodine(III) reagents are versatile oxidizing agents and can also act as electrophilic sources of various groups. acs.org For instance, they can be used in the oxidation of alcohols and phenols, and in the α-functionalization of ketones.

Further oxidation of organoiodine(III) compounds can lead to the formation of organoiodine(V) reagents. However, the synthesis and stability of these compounds are more challenging.

The synthetic utility of hypervalent iodine reagents derived from this compound would be in facilitating various organic transformations. For example, the corresponding iodonium (B1229267) salts could be used in arylation reactions. diva-portal.org The presence of the amino and ester functionalities on the aromatic ring could influence the reactivity and selectivity of these hypervalent iodine reagents.

Radioiodination Chemistry for Molecular Probes (focus on synthetic methodology)

The introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) into a molecule like this compound is a critical process for developing radiolabeled molecular probes for imaging and therapeutic applications. acs.orgresearchgate.net The existing iodine atom in the molecule provides a direct site for radioiodination via halogen exchange, while the activated aromatic ring also allows for electrophilic radioiodination.

Electrophilic Radioiodination Approaches

Electrophilic radioiodination involves the reaction of an electron-rich aromatic compound with an electrophilic species of radioiodine. acs.orgnih.gov The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino group at the 4-position. This directing group would favor substitution at the positions ortho to it, which are the 3- and 5-positions. Since the 3-position is already occupied by a non-radioactive iodine atom, electrophilic attack would likely occur at the 5-position.

Common methods for generating the electrophilic radioiodine species (I⁺) involve the oxidation of radioiodide (e.g., Na[I]I) using oxidizing agents such as chloramine-T, Iodogen, or peracetic acid. nih.govrsc.orgkoreascience.kr

Scheme 3: Electrophilic Radioiodination of Pentyl 4-aminobenzoate (B8803810) Precursor

| Oxidizing Agent | Typical Conditions |

| Chloramine-T | Aqueous buffer, room temperature koreascience.kr |

| Iodogen | Solid-phase oxidant, organic or aqueous solvent nih.govakjournals.com |

| Peracetic acid | Acetic acid, hydrogen peroxide rsc.org |

To achieve regioselective radioiodination at a specific position, a precursor molecule without the iodine atom, such as pentyl 4-aminobenzoate, could be used. acs.org The choice of oxidizing agent and reaction conditions is crucial to maximize the radiochemical yield and purity. nih.gov

Halogen Exchange Reactions

Halogen exchange is a common and efficient method for radioiodination, particularly for molecules that already contain a halogen atom. frontiersin.orgnih.gov In this approach, a non-radioactive iodine or bromine atom is exchanged with a radioactive iodine isotope. This compound is an ideal substrate for this type of reaction.

The reaction is typically carried out by heating the substrate with a source of radioiodide, such as Na[I]I, in a suitable solvent. umich.edu The efficiency of the exchange can be enhanced by using a catalyst, such as a copper(I) salt (aromatic Finkelstein reaction). researchgate.net

Scheme 4: Radioiodine Exchange in this compound

This method is often preferred when the precursor is readily available and offers high radiochemical yields and specific activity. researchgate.net

Design and Synthesis of Precursors for Radiochemical Labeling

For efficient and regioselective radiolabeling, the design and synthesis of suitable precursors are paramount. google.com For this compound, while direct halogen exchange is feasible, alternative precursors can be designed to improve labeling efficiency or to introduce the radiolabel at a different position if required for structure-activity relationship studies.

One common strategy is the use of organometallic precursors, such as trialkyltin or boronic acid ester derivatives. acs.orgnih.gov These precursors undergo facile electrophilic substitution (destannylation or deboronation) with radioiodine, often with high regioselectivity and under mild conditions. acs.orgnih.gov For example, a tributyltin precursor at the 3-position of pentyl 4-aminobenzoate could be synthesized and then reacted with radioiodide in the presence of an oxidizing agent.

| Precursor Type | Labeling Reaction | Advantages |

| Trialkyltin | Iododestannylation acs.org | High efficiency, mild conditions |

| Boronic Acid/Ester | Iododeboronation acs.orgnih.gov | Good functional group tolerance |

| Aryl Halide (I, Br) | Halogen Exchange frontiersin.orgnih.gov | Direct labeling of the final compound |

Reactions of the Pentyl Ester Group

The pentyl ester group in this compound can undergo reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. wikipedia.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-iodobenzoic acid, and pentanol (B124592). This reaction can be catalyzed by either acid or base. vvc.educhemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction and is the reverse of Fischer esterification. wikipedia.orgchemguide.co.uk It is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst.

Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and the alcohol. wikipedia.org This method is often preferred for complete hydrolysis due to its irreversibility. chemguide.co.uk

Scheme 5: Hydrolysis of this compound

Transesterification: The pentyl group of the ester can be exchanged with another alkyl group by reacting this compound with a different alcohol in the presence of an acid or base catalyst. google.comfrontiersin.org The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products. This reaction is useful for modifying the ester functionality to alter the compound's physical properties, such as solubility or volatility. researchgate.nettandfonline.com

Scheme 6: Transesterification of this compound

Hydrolysis Reactions (Acid-Catalyzed and Base-Promoted Saponification)

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-amino-3-iodobenzoic acid and pentan-1-ol.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the ester undergoes acid-catalyzed hydrolysis. numberanalytics.comlibretexts.org The reaction is an equilibrium process, and to drive it towards completion, a large volume of water is typically used. libretexts.orgchemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.ukstudysmarter.co.uk A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uklibretexts.org Subsequent proton transfer and elimination of a pentan-1-ol molecule lead to the formation of the protonated carboxylic acid. Finally, deprotonation regenerates the acid catalyst and yields 4-amino-3-iodobenzoic acid. libretexts.orgchemguide.co.uk

Base-Promoted Saponification: Base-promoted hydrolysis, or saponification, is an irreversible process that utilizes a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com The reaction is generally faster than its acid-catalyzed counterpart. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. numberanalytics.comlibretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the pentoxide anion as the leaving group. The resulting 4-amino-3-iodobenzoic acid is immediately deprotonated by the strongly basic pentoxide (or another hydroxide ion) to form the corresponding carboxylate salt. libretexts.orgmasterorganicchemistry.com An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.com

| Reaction Type | Reagents | Products | Key Characteristics |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | This compound, H₂O, H⁺ (catalyst) | 4-amino-3-iodobenzoic acid, Pentan-1-ol | Reversible; requires excess water to drive to completion. chemguide.co.uk |

| Base-Promoted Saponification | 1. This compound, NaOH (aq) 2. H₃O⁺ (workup) | 4-amino-3-iodobenzoic acid, Pentan-1-ol | Irreversible; consumes one equivalent of base. libretexts.orgmasterorganicchemistry.com |

Transamidation Reactions with Amines

This compound can be converted into various N-substituted 4-amino-3-iodobenzamides through transamidation. This reaction involves the displacement of the pentoxy group (-OC₅H₁₁) of the ester with an amine. The reaction can be promoted by various catalysts or reagents, and conditions can be tailored to accommodate a wide range of amines. organic-chemistry.orgnih.gov

The direct reaction of an ester with an amine is generally slow and requires heating or catalysis. core.ac.uk Methodologies for transamidation include metal-catalyzed protocols, the use of strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) for amidation of esters, or acid catalysis. nih.govmdpi.comresearchgate.net For a substrate like this compound, the reaction with a primary or secondary amine (R¹R²NH) would yield the corresponding N,N-disubstituted or N-monosubstituted 4-amino-3-iodobenzamide (B12109193) and pentan-1-ol. Given the presence of the free amino group on the benzene (B151609) ring, chemoselectivity could be a challenge, potentially requiring protection of the 4-amino group prior to the transamidation reaction.

| Amine Reactant (R¹R²NH) | Amide Product | Potential Reaction Conditions |

|---|---|---|

| Benzylamine | N-benzyl-4-amino-3-iodobenzamide | Heating, potentially with a Lewis acid or base catalyst. mdpi.com |

| Piperidine | (4-amino-3-iodophenyl)(piperdin-1-yl)methanone | Metal-catalyzed (e.g., Fe, Pd, Ni) or base-mediated (e.g., LiHMDS) methods. nih.govresearchgate.net |

| Aniline | 4-amino-N-phenyl-3-iodobenzamide | Requires forcing conditions or specialized catalysts due to lower nucleophilicity of aniline. nih.gov |

Reduction to Alcohol or Aldehyde Derivatives

The pentyl ester group can be selectively reduced to either a primary alcohol or an aldehyde using specific hydride reagents.

Reduction to Alcohol: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. masterorganicchemistry.com The reaction of this compound with LiAlH₄ in an anhydrous ether solvent (like THF or diethyl ether) would yield (4-amino-3-iodophenyl)methanol. chemicalforums.comechemi.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the pentoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to the corresponding primary alcohol upon aqueous workup. libretexts.org It is important to note that LiAlH₄ can also reduce the aryl iodide bond to an aryl C-H bond, a potential side reaction, especially at higher temperatures. masterorganicchemistry.commsu.edu

Reduction to Aldehyde: A partial reduction of the ester to an aldehyde can be achieved using a sterically hindered and less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.commasterorganicchemistry.com This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.orgcommonorganicchemistry.com Treating this compound with one equivalent of DIBAL-H at low temperature would yield 4-amino-3-iodobenzaldehyde after an aqueous workup. masterorganicchemistry.comyoutube.com The low temperature stabilizes the tetrahedral intermediate formed, which collapses to the aldehyde only during the workup, preventing further reduction. youtube.com

| Target Product | Reagent | Typical Conditions | Resulting Functional Group |

|---|---|---|---|

| (4-amino-3-iodophenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup. masterorganicchemistry.comharvard.edu | Primary Alcohol |

| 4-amino-3-iodobenzaldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous toluene (B28343) or hexanes, -78 °C, followed by aqueous workup. libretexts.orgcommonorganicchemistry.com | Aldehyde |

Ester Exchange Reactions with Different Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. libretexts.org For this compound, this reaction allows the exchange of the pentyl group for a different alkyl or aryl group. The reaction is an equilibrium process and is typically driven to completion by using the reactant alcohol as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a catalytic amount of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by a different alcohol (R'-OH). masterorganicchemistry.compressbooks.pub The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. researchgate.net

Base-Catalyzed Transesterification: Base-catalyzed transesterification is typically achieved using a catalytic amount of an alkoxide base (e.g., NaOR') corresponding to the alcohol being used. masterorganicchemistry.com The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate, which then eliminates the original pentoxide ion to form the new ester. asianpubs.org

| Reactant Alcohol | Catalyst Type | Product Ester |

|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid (H⁺) or Base (CH₃O⁻) | Methyl 4-amino-3-iodobenzoate |

| Ethanol (C₂H₅OH) | Acid (H⁺) or Base (C₂H₅O⁻) | Ethyl 4-amino-3-iodobenzoate |

| Isopropanol ((CH₃)₂CHOH) | Acid (H⁺) or Base ((CH₃)₂CHO⁻) | Isopropyl 4-amino-3-iodobenzoate |

Multi-functional Reactivity and Chemoselectivity Considerations in Complex Transformations

The synthetic utility of this compound is greatly enhanced by the differential reactivity of its three functional groups. However, this multi-functionality necessitates careful consideration of chemoselectivity in complex synthetic sequences. The primary reactive sites are the nucleophilic amino group, the electrophilic ester carbonyl, and the C-I bond, which is susceptible to oxidative addition in transition metal catalysis.

Amino Group Reactivity: The primary aromatic amine is nucleophilic and can readily undergo acylation, alkylation, and diazotization. In many synthetic routes, it is often necessary to protect this group to prevent unwanted side reactions. For instance, protection as an acetamide (B32628) or a carbamate (B1207046) (e.g., Boc or Fmoc) allows for selective manipulation of the ester or iodo functionalities. imperial.ac.uk For example, the synthesis of methyl carbazole-3-carboxylate derivatives has been achieved through copper-promoted N-arylation of methyl 4-amino-3-iodobenzoate, showcasing a reaction where the amino group is the primary site of transformation. rsc.org

Ester Group Reactivity: As detailed above, the ester can be hydrolyzed, reduced, or undergo transesterification or amidation. These reactions typically require specific, and sometimes harsh, conditions (e.g., strong acid/base, or powerful hydrides). Achieving selectivity often relies on the milder conditions required for modifying other parts of the molecule or by protecting the other functional groups.

Aryl Iodide Reactivity: The carbon-iodine bond is the most common site for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The iodo-substituent makes the molecule an excellent substrate for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. rsc.orgsmolecule.com For example, palladium-catalyzed intramolecular Heck reactions have been reported for related 4-amino-3-iodobenzoate systems. researchgate.net Similarly, Sonogashira coupling has been used to introduce alkyne moieties at the 3-position, a key step in the synthesis of complex heterocyclic structures. imperial.ac.uk These coupling reactions are often performed under conditions that are compatible with both the ester and a protected (or sometimes unprotected) amino group.

Chemoselective Strategies:

Protection/Deprotection: Protecting the amino group is a common strategy to allow for transformations at the ester or iodo positions. For instance, after protecting the amine as an Fmoc-carbamate, the ester could be saponified without interference. imperial.ac.uk

Reaction Condition Control: The reduction of the ester to an aldehyde with DIBAL-H at low temperatures is a prime example of kinetic control to achieve selectivity over reduction of the aryl iodide. Conversely, stronger reducing agents like LiAlH₄ might reduce both the ester and the C-I bond. masterorganicchemistry.commsu.edu

Catalyst Control: The choice of catalyst is paramount for cross-coupling reactions. Palladium or copper catalysts can selectively activate the C-I bond for coupling without affecting the other functional groups under appropriate conditions. rsc.org For example, Hiyama coupling of immobilized aryl iodides has been demonstrated, showcasing the specific reactivity of the C-I bond. conicet.gov.ar

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and molecular vibrations of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Pentyl 4-amino-3-iodobenzoate is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of a primary amine (-NH2), an ester (C=O), an aromatic ring, and an alkyl chain will give rise to distinct vibrational modes.

Key predicted FTIR absorption bands include:

N-H Stretching: The primary amine group will show two distinct stretching vibrations, a symmetric and an asymmetric stretch, typically in the range of 3400-3200 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group will appear just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1700 cm⁻¹. welcomehomevetsofnj.orgstmarys-ca.edu

C=C Stretching: Aromatic ring skeletal vibrations will produce several bands in the 1600-1450 cm⁻¹ region. stmarys-ca.edu

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine is expected around 1620-1580 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations will likely appear as two bands in the 1300-1100 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is anticipated around 1340-1250 cm⁻¹.

C-I Stretching: The carbon-iodine bond will exhibit a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric Stretch | ~3450 |

| Primary Amine | N-H Symmetric Stretch | ~3350 |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aliphatic C-H | C-H Stretch | ~2960-2850 |

| Ester Carbonyl | C=O Stretch | ~1715 |

| Aromatic Ring | C=C Stretch | ~1600, 1570, 1480 |

| Primary Amine | N-H Bend | ~1610 |

| Ester C-O | C-O Stretch | ~1280, 1120 |

| Aromatic C-N | C-N Stretch | ~1300 |

| Aromatic C-I | C-I Stretch | ~550 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and other non-polar bonds.

Key predicted Raman shifts include:

Aromatic Ring Vibrations: The substituted benzene (B151609) ring will give rise to several characteristic bands. A strong "ring breathing" mode is expected around 1000 cm⁻¹. Other prominent ring vibrations will appear in the 1600-1550 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be visible in the 3100-2800 cm⁻¹ range.

C=O Stretching: The ester carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum but should be observable around 1715 cm⁻¹.

C-I Stretching: The carbon-iodine bond is expected to produce a relatively strong and characteristic signal in the low-frequency region, around 550 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic C-H | C-H Stretch | ~3060 |

| Aliphatic C-H | C-H Stretch | ~2940 |

| Ester Carbonyl | C=O Stretch | ~1715 |

| Aromatic Ring | C=C Stretch | ~1590 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C-I | C-I Stretch | ~550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their connectivity. The aromatic region is expected to show a distinct pattern due to the substitution on the benzene ring. The pentyl group will exhibit characteristic signals for its methylene (B1212753) and methyl protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Aromatic) | ~8.1 | d | ~2.0 | 1H |

| H-6 (Aromatic) | ~7.6 | dd | ~8.5, 2.0 | 1H |

| H-5 (Aromatic) | ~6.7 | d | ~8.5 | 1H |

| -NH₂ | ~4.5 | br s | - | 2H |

| -OCH₂- | ~4.2 | t | ~6.7 | 2H |

| -OCH₂CH₂- | ~1.7 | p | ~7.0 | 2H |

| -CH₂CH₂CH₃ | ~1.4 | m | - | 4H |

| -CH₃ | ~0.9 | t | ~7.2 | 3H |

d = doublet, dd = doublet of doublets, t = triplet, p = pentet, m = multiplet, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring and the ester functionality.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-4 (Aromatic) | ~150 |

| C-2 (Aromatic) | ~140 |

| C-6 (Aromatic) | ~132 |

| C-1 (Aromatic) | ~118 |

| C-5 (Aromatic) | ~110 |

| C-3 (Aromatic) | ~85 |

| -OCH₂- | ~65 |

| -OCH₂CH₂- | ~30 |

| -CH₂CH₂CH₂- | ~28 |

| -CH₂CH₃ | ~22 |

| -CH₃ | ~14 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For the pentyl group, cross-peaks would be observed between the protons of adjacent methylene groups (-OCH₂- and -OCH₂CH₂-, -OCH₂CH₂- and -CH₂CH₂CH₂-, etc.) and between the terminal methylene and methyl groups. In the aromatic region, a cross-peak would be expected between H-5 and H-6 due to their ortho coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal (except for the -NH₂ protons) to the signal of the carbon to which it is attached. For example, the signal for the -OCH₂- protons at ~4.2 ppm would correlate with the carbon signal at ~65 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations include:

The -OCH₂- protons (~4.2 ppm) would show a correlation to the ester carbonyl carbon (~166 ppm) and the aromatic carbon C-1 (~118 ppm).

The aromatic proton H-2 (~8.1 ppm) would show correlations to C-4, C-6, and the ester carbonyl carbon.

The aromatic proton H-6 (~7.6 ppm) would show correlations to C-4 and C-2.

The aromatic proton H-5 (~6.7 ppm) would show a correlation to C-1 and C-3.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of this compound. Through high-resolution mass spectrometry and the analysis of fragmentation patterns, detailed information about its elemental composition and structural features can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound (C12H16INO2), the expected exact masses for the neutral molecule and its common adducts, such as the protonated molecule [M+H]⁺, can be calculated. This data is fundamental for confirming the identity of the synthesized compound in research and quality control settings.

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C12H16INO2 | 333.0226 |

| [M+H]⁺ | C12H17INO2⁺ | 334.0304 |

| [M+Na]⁺ | C12H16INNaO2⁺ | 356.0123 |

Analysis of Fragmentation Patterns for Structural Elucidation

The fragmentation of this compound in a mass spectrometer provides a molecular fingerprint that is invaluable for structural elucidation. Upon ionization, the molecular ion undergoes characteristic cleavages, and the resulting fragment ions are indicative of the compound's structure. While specific experimental data for this compound is not publicly available, a predictive analysis based on the fragmentation of similar molecules, such as esters and aromatic amines, can be performed. nih.gov

Key predicted fragmentation pathways include:

Loss of the pentoxy radical (•OC5H11) or pentene (C5H10) from the ester functional group.

Alpha-cleavage resulting in the loss of the pentyl group (C5H11•).

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the pentyl chain to the carbonyl oxygen, followed by the elimination of pentene.

Cleavage of the C-I bond , leading to the loss of an iodine radical.

Decarbonylation (loss of CO) from fragment ions.

| Predicted m/z | Possible Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 263 | [M - C5H10]⁺• | McLafferty rearrangement |

| 248 | [M - •C5H11O]⁺ | Cleavage of ester bond |

| 206 | [M - I]⁺ | Loss of iodine radical |

| 120 | [H2NC6H3I]⁺• | Cleavage of the ester group |

| 71 | [C5H11]⁺ | Pentyl cation |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction techniques are definitive for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, these methods would provide precise information on its molecular geometry, conformation, and how the molecules pack in the solid state.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for obtaining an unambiguous structural determination. stmarys-ca.edu By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced that can be mathematically transformed into a three-dimensional electron density map of the molecule. This analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the preferred conformation of the pentyl chain and the orientation of the substituents on the benzene ring. Although no public crystal structure data is currently available for this specific compound, SCXRD remains the gold standard for such detailed structural analysis. chromforum.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. mdpi.com For this compound, the functional groups present suggest the potential for several key interactions that would dictate the crystal packing. The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that has gained significant interest in crystal engineering. researchgate.net The aromatic rings may also engage in π-π stacking interactions. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. nih.gov

| Interaction Type | Participating Functional Groups | Potential Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | -NH2 (donor) and C=O (acceptor) | Formation of chains or dimeric motifs, stabilizing the crystal lattice. |

| Halogen Bonding | C-I (donor) and O=C or -NH2 (acceptor) | Directional interactions that can guide the supramolecular assembly. researchgate.net |

| π-π Stacking | Aromatic rings | Contributes to the stabilization of the crystal structure through parallel or offset stacking. |

| van der Waals Forces | Pentyl chain and overall molecular framework | Non-specific interactions that contribute to the overall packing efficiency. |

Chromatographic Analytical Methods for Purity Assessment and Identity Confirmation

Chromatographic techniques are essential for separating this compound from impurities and for confirming its identity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for the analysis of this compound.

The purity of this compound can be effectively assessed using reversed-phase HPLC (RP-HPLC). A C18 column would likely provide good retention and separation from non-polar and moderately polar impurities. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, possibly with a buffer to control the pH and ensure the consistent ionization state of the amino group. Due to the presence of the substituted benzene ring, the compound possesses a strong chromophore, making UV detection at a wavelength around 254 nm or a wavelength of maximum absorbance highly effective.

Gas chromatography is another viable technique for purity assessment, given the compound's likely volatility. A capillary column with a non-polar or mid-polarity stationary phase would be appropriate. A Flame Ionization Detector (FID) would provide a robust and universal response, while a Nitrogen-Phosphorus Detector (NPD) could offer enhanced sensitivity and selectivity due to the presence of nitrogen in the molecule. nih.govnih.gov

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification, identity confirmation. |

| GC | Capillary column (e.g., 5% Phenyl Polysiloxane) | Helium or Hydrogen | FID or NPD | Purity assessment, analysis of volatile impurities. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Given its aromatic amine and ester functionalities, reversed-phase HPLC (RP-HPLC) is the most probable method of choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Due to the presence of a primary amino group, pre-column derivatization is often employed to enhance chromatographic separation and detection sensitivity, especially for trace analysis. goums.ac.irnih.govlcms.cz Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) react with primary amines to form highly fluorescent isoindole derivatives, which can be readily detected with a fluorescence detector. goums.ac.ir

Illustrative HPLC Parameters for Analogous Aromatic Amines:

| Parameter | Value/Description |

| Column | C18 (Octadecyl-silica), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with Solvent A: 0.1 M Sodium Acetate (B1210297) buffer (pH 6.5) and Solvent B: Methanol |

| Gradient Program | 0-10 min: 20-80% B; 10-15 min: 80% B; 15-20 min: 80-20% B |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) after pre-column derivatization with OPA/3-MPA |

| Injection Volume | 20 µL |

Note: This data is illustrative and based on methods for similar aromatic amines. Specific parameters for this compound would require experimental optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a molecule with the molecular weight and polarity of this compound, derivatization is typically necessary to increase its volatility and thermal stability for GC analysis. nih.govnih.gov The primary amino group and the carboxylate ester group can be targeted for derivatization.

A common approach for aromatic amines is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Alternatively, acylation can be performed. The analysis of iodinated aromatic compounds by GC coupled with mass spectrometry (GC-MS) provides both high-resolution separation and definitive structural information. researchgate.net

Hypothetical GC Parameters for a Derivatized Analog:

| Parameter | Value/Description |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

Note: This data is hypothetical and assumes successful derivatization of the analyte. Method development would be required.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for column chromatography. libretexts.orgwikipedia.org For aromatic compounds like this compound, silica (B1680970) gel plates are a suitable stationary phase.

Visualization of the separated spots on a TLC plate can be achieved using non-destructive methods like UV light, as the aromatic ring will absorb UV radiation and appear as a dark spot on a fluorescent background. libretexts.org A destructive but highly effective method for visualizing aromatic and unsaturated compounds is exposure to iodine vapor. quora.comuvic.ca The iodine absorbs onto the surface of the compound, rendering it visible as a brown spot. quora.com

Typical TLC System for Aromatic Amines:

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point could be Hexane:Ethyl Acetate (7:3 v/v). |

| Development | In a closed chamber saturated with the mobile phase vapor. |

| Visualization | 1. UV lamp (254 nm) 2. Iodine chamber |

Note: The optimal mobile phase composition would need to be determined experimentally to achieve a retention factor (Rf) between 0.3 and 0.7 for good separation.

Quantitative Analytical Techniques

For the precise quantification of this compound, classical titrimetric methods can be adapted, offering accuracy and reliability.

Potentiometric Titration

The basicity of the aromatic amino group allows for its quantification via acid-base titration. Aromatic amines are generally weak bases and are often titrated in non-aqueous solvents to enhance the sharpness of the endpoint. uomustansiriyah.edu.iq Potentiometric titration, which involves monitoring the change in potential (voltage) as a titrant is added, is a highly suitable method for this purpose as it does not rely on a visual color change. acs.orgresearchgate.net

A solution of the compound in a suitable non-aqueous solvent, such as glacial acetic acid or acetonitrile, can be titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. A glass electrode and a reference electrode would be used to monitor the potential change, with the endpoint being the point of maximum inflection on the titration curve.

Illustrative Potentiometric Titration Parameters:

| Parameter | Value/Description |

| Analyte | A precisely weighed amount of this compound dissolved in glacial acetic acid. |

| Titrant | 0.1 N Perchloric acid in glacial acetic acid, standardized. |

| Solvent | Glacial acetic acid. |

| Indicator Electrode | Glass electrode. |

| Reference Electrode | Calomel or Ag/AgCl electrode with a non-aqueous salt bridge. |

| Endpoint Detection | Plot of potential (mV) vs. volume of titrant (mL). The endpoint is determined from the first or second derivative of the curve. |

Note: This method is based on the general procedure for titrating weak bases in non-aqueous media. semanticscholar.orgresearchgate.net

Iodometric Methods

While direct iodometric titration of the iodo-substituent is not a standard procedure, indirect methods involving the aromatic amino group can be utilized. One classical method for quantifying primary aromatic amines is diazotization titration.

In this method, the primary aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The endpoint of the titration can be detected potentiometrically or by using an external indicator like starch-iodide paper. At the endpoint, the first excess of nitrous acid will oxidize iodide to iodine, which then reacts with starch to produce a blue-black color.

This method is a form of redox titration and is highly specific for primary aromatic amines.

Conceptual Diazotization Titration Parameters:

| Parameter | Value/Description |

| Analyte | A precisely weighed amount of this compound dissolved in dilute hydrochloric acid. |

| Titrant | 0.1 M Sodium Nitrite, standardized. |

| Reaction Conditions | 0-5 °C (maintained with an ice bath). |

| Endpoint Detection | Starch-iodide paper (external indicator). The titration is complete when a drop of the reaction mixture produces an immediate blue-black spot on the paper. |

Note: This is a classical method for primary aromatic amines and would require careful temperature control for accurate results.